molecular formula C18H22N4O B12238232 2-Cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

2-Cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12238232
M. Wt: 310.4 g/mol
InChI Key: IBWQEPANQVLQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a cyclopropyl group and a piperazine moiety bearing a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.

    Methoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a methoxyphenyl group.

    2-(4-Bromophenyl)piperazin-1-yl)pyrimidine: Contains a bromophenyl group instead of a methoxyphenyl group.

Uniqueness

2-Cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H22N4O/c1-23-16-4-2-3-15(13-16)21-9-11-22(12-10-21)17-7-8-19-18(20-17)14-5-6-14/h2-4,7-8,13-14H,5-6,9-12H2,1H3

InChI Key

IBWQEPANQVLQCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=NC=C3)C4CC4

Origin of Product

United States

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